molecular formula C17H15N5O4 B2519572 N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396882-07-7

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2519572
CAS No.: 1396882-07-7
M. Wt: 353.338
InChI Key: LTQLEXAFGFVQMG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic chemical compound of significant interest in advanced research applications. This molecule features a complex structure combining oxazole and pyrazine heterocycles, linked through a carboxamide group to an N-(2-methoxybenzyl) side chain. This specific architecture suggests potential as a key intermediate or candidate for investigating structure-activity relationships in medicinal chemistry and drug discovery programs. Researchers are exploring its utility in developing novel pharmacophores, particularly given that related pyrazine carboxamide derivatives are known to be important constructs in coordination chemistry and pharmaceutical development . The presence of multiple hydrogen-bonding donors and acceptors within its molecular framework makes it a subject of study in biophysical chemistry and for the design of molecules that target specific enzymes or receptors. This product is intended for laboratory research purposes only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-25-14-5-3-2-4-11(14)8-20-15(23)13-10-26-17(21-13)22-16(24)12-9-18-6-7-19-12/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQLEXAFGFVQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.

    Introduction of the Pyrazine Carboxamide Group: This step often involves the coupling of a pyrazine derivative with the oxazole intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Methoxybenzyl Group: The final step may involve the alkylation of the intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Oxazole vs. Thiazole
  • N-(2-Methoxybenzyl)-2-[(4-Methoxybenzyl)Amino]-1,3-Thiazole-4-Carboxamide (): Molecular Formula: C20H21N3O3S Molar Mass: 383.46 Key Difference: Replaces oxazole with a sulfur-containing thiazole ring.
b) Oxazole vs. Pyridine/Quinazolinone
  • N2,N6-Bis(6-Iodo-2-Methyl-4-Oxoquinazolin-3(4H)-yl)Pyridine-2,6-Dicarboxamide (): Features a pyridine core with quinazolinone substituents.

Substituent Modifications

a) Methoxybenzyl vs. Sulfonamide/Sulfone Groups
  • N-(4-(N-Acetylsulfamoyl)Phenyl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide (): Molecular Formula: C17H14N6O6S Molecular Weight: 430.4 Key Difference: Replaces methoxybenzyl with a sulfonamide-substituted phenyl group.
  • N-(6-(Methylsulfonyl)Benzo[d]Thiazol-2-yl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide (): Molecular Formula: C17H12N6O5S2 Molecular Weight: 444.4 Key Difference: Substitutes methoxybenzyl with a methylsulfonyl-substituted benzo[d]thiazole.
b) Phenoxyphenyl vs. Methoxybenzyl
  • N-(2-Phenoxyphenyl)Pyrazine-2-Carboxamide (): Key Difference: Simpler structure with a phenoxyphenyl group instead of oxazole and methoxybenzyl. Implications: Lower molecular weight may improve bioavailability but reduces opportunities for multi-target interactions .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Solubility Lipophilicity (LogP)*
Target Compound Not explicitly provided† ~400–420‡ 2-Methoxybenzyl, pyrazine carboxamide Moderate Moderate (~2.5)
N-(4-(N-Acetylsulfamoyl)Phenyl)-...oxazole-4-carboxamide C17H14N6O6S 430.4 Sulfonamide phenyl High Low (~1.8)
N-(6-(Methylsulfonyl)Benzo[d]Thiazol-2-yl)-...oxazole-4-carboxamide C17H12N6O5S2 444.4 Methylsulfonyl benzo[d]thiazole Moderate Moderate (~2.2)
N-(2-Phenoxyphenyl)Pyrazine-2-Carboxamide C17H13N3O2 291.3 Phenoxyphenyl Low High (~3.0)

*Predicted LogP values based on substituent contributions. ‡Estimated based on analogs.

Biological Activity

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

N 2 methoxybenzyl 2 pyrazine 2 carboxamido oxazole 4 carboxamide\text{N 2 methoxybenzyl 2 pyrazine 2 carboxamido oxazole 4 carboxamide}

This structure features a methoxybenzyl group, a pyrazine moiety, and an oxazole ring, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazine derivatives have been shown to induce apoptosis in cancer cells. A study involving a pyrazine derivative demonstrated its ability to inhibit the proliferation of K562 leukemia cells by inducing cell cycle arrest and apoptosis, with an IC50 value of 25 μM after 72 hours of treatment .

Key Findings:

  • Mechanism of Action: The compound induces apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Survivin) and upregulating pro-apoptotic proteins (Bax) in K562 cells.
  • Effect on Cell Cycle: The compound causes cell cycle arrest at the G0/G1 phase, leading to an increased sub-G1 population indicative of apoptosis.

Structure-Activity Relationship (SAR)

The biological evaluation of related oxazole derivatives has led to insights into their structure-activity relationships. For example, modifications in the oxazole ring or substituents significantly affect their potency as inhibitors of various biological targets . The introduction of different aryl groups has been shown to enhance activity against specific cancer cell lines.

CompoundStructureIC50 (µM)Target
1Structure 125K562 Leukemia Cells
2Structure 211.4MES Model
3Structure 331.7Sc-PTZ Model

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are crucial for evaluating the safety profile before clinical applications.

Case Studies

  • Study on Pyrazine Derivatives: A recent study evaluated various pyrazine derivatives for their anticancer properties and found that specific modifications led to enhanced efficacy against different cancer types. The findings suggest that this compound could be a candidate for further investigation in cancer therapy .
  • In Vivo Models: Research on related compounds indicated promising results in animal models, showcasing the potential for translation into therapeutic use. For example, compounds exhibiting high potency in vitro also demonstrated significant tumor regression in xenograft models.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsPurpose
AmidationPyrazine-2-carboxylic acid, DCC, DMAPCarboxamide bond formation
SolventDMF, 60°C, 12 hrsReaction medium and temperature control
PurificationSilica gel chromatography (ethyl acetate/hexane)Isolate product with high purity

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign methoxybenzyl (δ ~3.8 ppm for OCH3), pyrazine (δ ~8.5–9.5 ppm), and oxazole protons (δ ~7.5–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using a C18 column and gradient elution (water/acetonitrile) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:
Crystallographic challenges arise from:

  • Disorder in Methoxybenzyl Groups : Refine using SHELXL with restraints on thermal parameters .
  • Twinned Crystals : Apply twin law matrices (e.g., -h, -k, l) and validate with R1 convergence (<5%) .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueSignificance
R1 (I > 2σ(I))<0.05Model accuracy
wR2 (all data)<0.12Weighted agreement
CCDC DepositRequiredReproducibility

Advanced: What strategies are effective in SAR analysis for this compound's bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require:

  • Systematic Substituent Variation : Modify methoxybenzyl (e.g., para vs. ortho substitution) and pyrazine groups to assess potency changes .
  • In Silico Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) and prioritize analogs .
  • In Vitro Assays : Test IC50 values against disease-relevant cell lines (e.g., cancer, inflammation) .

Q. Table 3: Example SAR Modifications

SubstituentBioactivity ChangeRationale
Methoxy → Ethoxy↓ PotencyIncreased steric hindrance
Pyrazine → Pyridine↑ SelectivityEnhanced π-π stacking

Advanced: How to address contradictory biological activity data across studies?

Methodological Answer:
Resolve contradictions via:

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Purity Verification : Confirm compound integrity using LC-MS and exclude degradation products .
  • Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. Table 4: Computational Workflow

StepToolOutput
DockingAutoDock VinaBinding pose
SimulationGROMACSStability metrics
EnergyAMBERΔG binding

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Chemistry : Improve mixing and heat transfer for amidation steps, achieving >80% yield .
  • Catalyst Recycling : Immobilize DMAP on silica gel to reduce waste .
  • In-Line Analytics : Use FTIR probes to monitor reaction progress and terminate at optimal conversion .

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